Maleamic acid

Description

This compound has been reported in Pogostemon cablin and Trypanosoma brucei with data available.

structure

Structure

3D Structure

Properties

IUPAC Name |

(Z)-4-amino-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO3/c5-3(6)1-2-4(7)8/h1-2H,(H2,5,6)(H,7,8)/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSQQTNAZHBEJLS-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C\C(=O)O)\C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301031738 | |

| Record name | Maleamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

557-24-4, 29996-04-1 | |

| Record name | Maleamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=557-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maleamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC3246 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3246 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Maleamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Maleamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.332 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MALEAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJS1DTX3X1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Maleamic Acid: Chemical Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maleamic acid, the monoamide derivative of maleic acid, is a molecule of significant interest in various scientific disciplines, including organic synthesis, biochemistry, and materials science. It serves as a key intermediate in the synthesis of various organic compounds, and its formation is a critical step in the metabolism of maleimides. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthesis of this compound. Detailed experimental protocols for its preparation and analysis are presented, alongside spectroscopic data to aid in its characterization. Furthermore, this document elucidates the biochemical context of this compound through a depiction of its enzymatic formation.

Chemical Structure and Identification

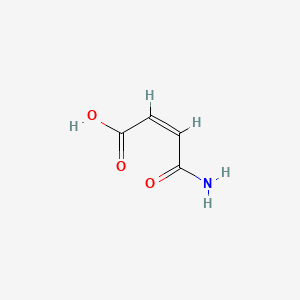

This compound, systematically named (2Z)-4-amino-4-oxobut-2-enoic acid, possesses a simple yet versatile structure. It is characterized by a four-carbon backbone containing a cis carbon-carbon double bond, a carboxylic acid group, and an amide group.[1] The presence of these functional groups imparts a unique combination of acidic and nucleophilic/electrophilic properties to the molecule.

The chemical structure of this compound is illustrated below:

Key Identifiers:

| Identifier | Value |

| IUPAC Name | (2Z)-4-amino-4-oxobut-2-enoic acid |

| CAS Number | 557-24-4 |

| Molecular Formula | C₄H₅NO₃[1] |

| Molecular Weight | 115.09 g/mol [1] |

| InChI | InChI=1S/C4H5NO3/c5-3(6)1-2-4(7)8/h1-2H,(H2,5,6)(H,7,8)/b2-1- |

| SMILES | C(=C/C(=O)O)\C(=O)N |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below, providing a valuable resource for its handling, application, and analysis.

| Property | Value | Reference |

| Appearance | White solid | [1] |

| Melting Point | 158-161 °C | [1] |

| Solubility | Soluble in water | |

| pKa | ~2.9 (estimated) |

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. This section provides typical spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.53 | br s | 1H | -NH₂ |

| 8.18 | br s | 1H | -NH₂ |

| 6.42 | d, J = 12.1 Hz | 1H | =CH-COOH |

| 6.28 | d, J = 12.1 Hz | 1H | =CH-CONH₂ |

| ~12.5 | br s | 1H | -COOH |

¹³C NMR (DMSO-d₆):

| Chemical Shift (ppm) | Assignment |

| 167.5 | -COOH |

| 165.0 | -CONH₂ |

| 132.1 | =CH-COOH |

| 130.8 | =CH-CONH₂ |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretch (amide) |

| 3200-2500 | Strong, Broad | O-H stretch (carboxylic acid) |

| 1720-1700 | Strong | C=O stretch (carboxylic acid) |

| 1680-1640 | Strong | C=O stretch (amide I) |

| 1640-1620 | Medium | C=C stretch |

| 1620-1580 | Medium | N-H bend (amide II) |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at m/z = 115. The fragmentation pattern is influenced by the presence of the carboxylic acid and amide functional groups.

Predicted Fragmentation Pattern:

The fragmentation of this compound is likely to proceed through several key pathways:

-

Loss of H₂O (m/z 97): Dehydration from the carboxylic acid and amide groups.

-

Loss of NH₃ (m/z 98): Loss of ammonia (B1221849) from the amide group.

-

Loss of CO (m/z 87): Decarbonylation.

-

Loss of COOH (m/z 70): Loss of the carboxyl group as a radical.

-

Loss of CONH₂ (m/z 71): Loss of the amide group as a radical.

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound.

Synthesis of this compound from Maleic Anhydride (B1165640) and Ammonia

This protocol describes the synthesis of this compound via the aminolysis of maleic anhydride with aqueous ammonia.

Materials:

-

Maleic anhydride

-

Aqueous ammonia (30%)

-

Deionized water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Beaker or Erlenmeyer flask

-

Buchner funnel and filter paper

Procedure:

-

In a beaker, dissolve maleic anhydride (1.0 eq) in a minimal amount of a suitable organic solvent (e.g., acetone (B3395972) or diethyl ether) with stirring.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount (1.0 eq) of concentrated aqueous ammonia dropwise to the cooled solution with vigorous stirring. A white precipitate of this compound will form.

-

Continue stirring the reaction mixture in the ice bath for 30 minutes after the addition is complete.

-

Collect the white precipitate by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with a small amount of cold deionized water to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain pure this compound.

Analytical Protocol: Quantification by High-Performance Liquid Chromatography (HPLC)

This method can be used for the quantitative analysis of this compound.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase of 95:5 (v/v) water:acetonitrile containing 0.1% phosphoric acid.

-

Standard Solution Preparation: Prepare a stock solution of this compound of known concentration in the mobile phase. Prepare a series of calibration standards by serial dilution of the stock solution.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

-

HPLC Analysis:

-

Set the column temperature to 30 °C.

-

Set the flow rate to 1.0 mL/min.

-

Set the UV detection wavelength to 210 nm.

-

Inject the standards and the sample onto the HPLC system.

-

-

Quantification: Construct a calibration curve by plotting the peak area of the this compound standards against their concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Biological Significance and Related Pathways

This compound is a key metabolite in the hydrolysis of maleimides, a class of compounds frequently used in bioconjugation chemistry to label proteins and other biomolecules. The enzymatic hydrolysis of the maleimide (B117702) ring is catalyzed by maleimide hydrolase (EC 3.5.2.16).[2] This reaction is significant as it can affect the stability and properties of maleimide-based bioconjugates.

Enzymatic Formation of this compound

The enzymatic hydrolysis of maleimide to this compound by maleimide hydrolase is a critical biochemical transformation. The pathway is depicted in the diagram below.

Caption: Enzymatic conversion of maleimide to this compound.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, and synthesis of this compound. The inclusion of comprehensive spectroscopic data and detailed experimental protocols serves as a valuable resource for researchers in the fields of chemistry and drug development. The elucidation of its enzymatic formation highlights its relevance in biochemical contexts. This document aims to facilitate further research and application of this important chemical entity.

References

The Solubility of Maleamic Acid in Organic Solvents: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Maleamic acid, the monoamide derivative of maleic acid, is a molecule of interest in various chemical and pharmaceutical applications. Its solubility in organic solvents is a critical parameter for its synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the available knowledge on the solubility of this compound in organic solvents, outlines a general experimental protocol for its determination, and presents a logical workflow for solubility studies.

Core Concept: Understanding this compound Solubility

The solubility of this compound is governed by its molecular structure, which features both a carboxylic acid group and an amide group. This combination allows for hydrogen bonding with both proton-donating and proton-accepting solvents. The cis-configuration of the double bond also influences its crystal packing and, consequently, its solubility.

Qualitative Solubility Profile

Based on available literature, a qualitative summary of this compound's solubility is presented below:

-

Polar Aprotic Solvents: this compound exhibits good solubility in polar aprotic solvents. For instance, N-allyl this compound is reported to be soluble in dimethylformamide (DMF) and acetone.[1] Patents related to the synthesis of maleimides from this compound frequently mention the use of polar aprotic solvents like DMF to enhance the solubility of the starting material, noting its low solubility in less polar solvents like toluene.[2][3]

-

Polar Protic Solvents: Alcohols are generally effective solvents for this compound and its derivatives. N-allyl this compound is soluble in ethanol.[1] Furthermore, the recrystallization of N-(2-Nitrophenyl) this compound from methanol (B129727) suggests a significant degree of solubility in this solvent.[4]

-

Ethers and Aromatic Hydrocarbons: The solubility of this compound in less polar solvents is limited. A safety data sheet for maleic acid monoamide describes it as "very slightly soluble" in ether and benzene. This is consistent with reports of low solubility in toluene.[2] N-allyl this compound is reported to be insoluble in diethyl ether.[1]

-

Water: N-allyl this compound is reportedly insoluble in cold water.[1]

It is important to note that this information is largely qualitative. For specific applications, experimental determination of solubility is crucial.

Quantitative Solubility Data

As of the latest literature review, a comprehensive, publicly available database of quantitative solubility data for unsubstituted this compound in various organic solvents at different temperatures is lacking. Researchers requiring precise solubility values will need to perform experimental measurements.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent, based on common methods like the gravimetric method used for similar organic acids.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (accurate to ±0.1 mg)

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Oven for drying

-

Glass vials with airtight seals

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the organic solvent in a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. The time required for equilibration should be determined experimentally (e.g., by taking measurements at different time points until the concentration remains constant).

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, allow the solid to settle.

-

Carefully withdraw a known volume or mass of the supernatant (the clear saturated solution) using a pre-heated or temperature-equilibrated pipette or syringe.

-

Immediately filter the withdrawn sample using a syringe filter into a pre-weighed container. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Place the container with the filtered saturated solution in an oven at a temperature sufficient to evaporate the solvent completely without decomposing the this compound. The drying temperature should be below the melting point of this compound.

-

Continue drying until a constant weight is achieved.

-

Accurately weigh the container with the dried this compound residue.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the difference between the final weight of the container with the residue and the initial weight of the empty container.

-

The solubility can be expressed in various units, such as:

-

g/100 g of solvent: (mass of dissolved this compound / mass of solvent) x 100

-

g/100 mL of solvent: (mass of dissolved this compound / volume of solvent) x 100

-

Mole fraction (χ): moles of this compound / (moles of this compound + moles of solvent)

-

-

Safety Precautions:

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Work in a well-ventilated area or a fume hood, especially when using volatile organic solvents.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents for specific handling and disposal instructions.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

References

- 1. web.itu.edu.tr [web.itu.edu.tr]

- 2. US7622597B2 - Method of preparation of maleimides by thermal cyclization of maleamic acids in the presence of a catalyst - Google Patents [patents.google.com]

- 3. Preparation process of N-substituted maleimides - Patent 0372922 [data.epo.org]

- 4. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

A Technical Guide to the Thermal Decomposition of N-Substituted Maleamic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-substituted maleamic acids are versatile bifunctional molecules possessing both a carboxylic acid and an amide group. They serve as crucial precursors in the synthesis of N-substituted maleimides, which are widely utilized in polymer chemistry, materials science, and as important scaffolds in medicinal chemistry. The thermal stability and decomposition pathways of N-substituted maleamic acids are of paramount importance, dictating their processing conditions, shelf-life, and the successful synthesis of their corresponding imides. This technical guide provides a comprehensive overview of the thermal decomposition of these compounds, detailing experimental protocols for their synthesis and thermal analysis, presenting quantitative decomposition data, and illustrating the underlying reaction mechanisms.

Synthesis of N-Substituted Maleamic Acids

The synthesis of N-substituted maleamic acids is typically a straightforward and high-yield reaction involving the aminolysis of maleic anhydride (B1165640) with a primary amine. Both solution-phase and solvent-free methods have been effectively employed.

Experimental Protocols

2.1.1 Solution-Phase Synthesis of N-Arylmaleamic Acids [1]

This protocol describes the synthesis of N-arylmaleamic acids from maleic anhydride and a substituted aniline (B41778) in diethyl ether.

-

Materials:

-

Maleic anhydride

-

Substituted aniline (e.g., p-chloroaniline, p-bromoaniline, 4-aminophenol)

-

Diethyl ether

-

Deuterated dimethyl sulfoxide (B87167) (DMSO-d6) for NMR analysis

-

-

Procedure:

-

In a fume hood, equip a 250 mL two-neck round-bottom flask with a magnetic stir bar, a condenser, and an addition funnel.

-

Add 10 g (0.102 mol) of maleic anhydride to the flask, followed by 100 mL of diethyl ether. Stir the suspension until the anhydride is completely dissolved.

-

Place the flask in a room temperature water bath.

-

Prepare a solution of the substituted aniline (0.1 mol) in 25 mL of diethyl ether and place it in the addition funnel.

-

Add the aniline solution dropwise to the maleic anhydride solution. Caution: The reaction is exothermic.

-

After the addition is complete, warm the water bath to 40-45 °C and continue stirring the reaction mixture for approximately 90 minutes.

-

Cool the mixture in an ice bath to facilitate precipitation of the product.

-

Collect the solid product by vacuum filtration and wash it with cold diethyl ether.

-

Air-dry the product and determine its melting point.

-

Characterize the product using FT-IR and NMR spectroscopy.

-

2.1.2 Solvent-Free Synthesis of N-Substituted Maleanilic Acids [2]

This environmentally friendly protocol avoids the use of solvents by grinding the solid reactants together.

-

Materials:

-

Maleic anhydride

-

Substituted solid aniline (e.g., 4-chloroaniline, 4-bromoaniline)

-

Ethanol for recrystallization

-

-

Procedure:

-

In an agate mortar, mix and grind 0.1 mol of the substituted aniline with 0.1 mol of maleic anhydride at room temperature.

-

As the grinding proceeds, the formation of a colored product will be observed.

-

Continue grinding for an additional 30 minutes.

-

Recrystallize the crude product from ethanol.

-

Collect the crystalline product by filtration and dry it.

-

Characterize the product by determining its melting point and using FT-IR and NMR spectroscopy.

-

Thermal Analysis of N-Substituted Maleamic Acids

The primary thermal decomposition pathway for N-substituted maleamic acids is an intramolecular cyclodehydration to form the corresponding N-substituted maleimide (B117702). This process can be effectively studied using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Experimental Protocols for Thermal Analysis

3.1.1 Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the decomposition temperatures and the stoichiometry of the decomposition reaction.

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Place 5-10 mg of the finely ground N-substituted maleamic acid in an open sample pan (e.g., alumina (B75360) or platinum).

-

Typical TGA Parameters:

-

Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate. Multiple heating rates (e.g., 5, 10, 15, 20 °C/min) are often used to perform kinetic analysis.[3]

-

Atmosphere: A dry, inert atmosphere such as nitrogen or argon is typically used to study the cyclodehydration without oxidative side reactions. Flow rate: 20-50 mL/min.

-

-

Data Analysis:

-

Determine the onset temperature of decomposition (Tonset), which represents the temperature at which significant mass loss begins.

-

Determine the peak decomposition temperature (Tpeak) from the derivative thermogravimetric (DTG) curve, indicating the temperature of the maximum rate of mass loss.

-

Quantify the percentage of mass loss, which should correspond to the loss of one molecule of water per molecule of this compound for the cyclodehydration reaction.

-

3.1.2 Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the temperatures and enthalpies of transitions such as melting and the cyclization reaction.

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 3-5 mg of the N-substituted this compound into a hermetically sealed aluminum pan.

-

Typical DSC Parameters:

-

Temperature Program: Heat the sample from ambient temperature through its melting and decomposition range at a constant heating rate (e.g., 10 °C/min).

-

Atmosphere: Inert atmosphere (e.g., nitrogen) with a typical flow rate of 50 mL/min.

-

-

Data Analysis:

-

Identify the endothermic peak corresponding to the melting of the this compound.

-

Identify the endothermic or exothermic peak associated with the cyclodehydration reaction. The nature of this peak can depend on the interplay between the endothermic vaporization of water and the exothermic/endothermic nature of the ring closure.

-

Integrate the peak areas to determine the enthalpy of the transitions.

-

Quantitative Data

The thermal stability and decomposition kinetics of N-substituted maleamic acids are influenced by the nature of the N-substituent. The following tables summarize available data.

Table 1: Melting Points of Various N-Substituted Maleanilic Acids

| N-Substituent | Melting Point (°C) |

| Phenyl | 188-190[4] |

| 4-Chlorophenyl | 197-199[2] |

| 4-Bromophenyl | 201-203 |

| 4-Hydroxyphenyl | 210-212 |

| 4-Methylphenyl | 204-206 |

| 3-Hydroxyphenyl | 203-205 |

| 4-Carboxyphenyl | 240-242 |

Data for substituted phenyl derivatives other than 4-chlorophenyl are representative values and may vary based on experimental conditions.

Table 2: Activation Energies for the Cyclodehydration of N-Substituted Maleamic Acids

| N-Substituent | Dehydrating Agent/Conditions | Activation Energy (Ea) | Method |

| Phenyl | Acetic Anhydride/Sodium Acetate | 1.26 x 104 cal/mol (52.7 kJ/mol) | Experimental[2] |

| Phenyl | Acetic Anhydride | ~19.5 kcal/mol (81.6 kJ/mol) | Computational (DFT)[5] |

| Butyl | Acetic Anhydride | ~22.0 kcal/mol (92.0 kJ/mol) | Computational (DFT)[5] |

Mechanism of Thermal Decomposition

The thermal decomposition of N-substituted maleamic acids proceeds primarily through an intramolecular cyclodehydration reaction. Computational studies suggest a two-step mechanism involving the formation of a mixed anhydride intermediate, which then cyclizes to form either the N-substituted maleimide (thermodynamic product) or the N-substituted isomaleimide (kinetic product). The isomaleimide can subsequently rearrange to the more stable maleimide.

Visualizing the Decomposition Pathway

Caption: Proposed mechanism for the cyclodehydration of N-substituted maleamic acids.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for the synthesis and thermal analysis of N-substituted maleamic acids.

Synthesis Workflow

Caption: General workflow for the synthesis of N-substituted maleamic acids.

Thermal Analysis Workflow

Caption: Workflow for the thermal analysis of N-substituted maleamic acids.

References

Maleamic Acid: A Technical Safety and Mechanistic Overview

CAS Number: 557-24-4

This technical guide provides a comprehensive overview of the safety information and potential mechanistic pathways associated with maleamic acid. The content is intended for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Chemical and Physical Properties

This compound, with the chemical formula C₄H₅NO₃, is the monoamide derivative of maleic acid.[1] It exists as a white to off-white solid.[2] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 115.09 g/mol | [3] |

| Melting Point | 158-161 °C | [2][3] |

| Synonyms | (Z)-4-Amino-4-oxobut-2-enoic acid, Maleic acid monoamide | [4] |

Safety Information

GHS Hazard Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements:

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Source:[4]

The signal word for this compound is "Warning".[3] Precautionary statements include recommendations for handling and personal protective equipment to avoid contact with skin, eyes, and respiratory tract.[3]

Toxicological Data

Experimental Protocols for Safety Assessment

While specific experimental reports on the safety assessment of this compound are not available, standardized protocols from the Organisation for Economic Co-operation and Development (OECD) are routinely employed for evaluating the safety of chemical substances. These include:

-

OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. This method utilizes a three-dimensional reconstructed human epidermis (RhE) model to assess the potential of a substance to cause skin irritation.[5][6][7][8][9] The test chemical is applied topically to the tissue, and cell viability is measured to determine the irritant potential.[7][9]

-

OECD Test Guideline 405: Acute Eye Irritation/Corrosion. This guideline describes the procedure for assessing the potential of a substance to cause eye irritation or corrosion.[4][10][11][12][13] The test substance is applied to the eye of an experimental animal, and the effects on the cornea, iris, and conjunctiva are evaluated.[10][11]

-

OECD Test Guideline 429: Skin Sensitisation: Local Lymph Node Assay (LLNA). The LLNA is the preferred in vivo method for identifying skin sensitizing chemicals.[14][15] It measures the proliferation of lymphocytes in the lymph nodes draining the site of application of the test substance as an indicator of a sensitization response.[1][14][16][17]

Potential Signaling Pathways and Mechanism of Action

Direct studies on the signaling pathways affected by this compound are limited. However, as an α,β-unsaturated carbonyl compound, its mechanism of toxicity can be inferred from this class of molecules.[2][3][18]

α,β-Unsaturated carbonyl compounds are known to be soft electrophiles.[19] This chemical property allows them to react with soft biological nucleophiles, most notably the sulfhydryl groups of cysteine residues in proteins, through a process called Michael addition.[3][19] This covalent modification of proteins can disrupt their function and lead to cellular stress.

A key signaling pathway that is often activated by such electrophilic compounds is the Nuclear Factor Erythroid 2-Related Factor 2 (NRF2) pathway .[20]

Under normal conditions, NRF2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its ubiquitination and subsequent degradation by the proteasome. Electrophilic compounds like this compound can covalently modify specific cysteine residues on KEAP1. This modification leads to a conformational change in KEAP1, preventing it from binding to NRF2. As a result, NRF2 is stabilized, accumulates in the cytoplasm, and translocates to the nucleus. In the nucleus, NRF2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, leading to the transcription of a battery of cytoprotective genes involved in antioxidant defense and detoxification.

The following diagram illustrates the proposed workflow for assessing the safety of a compound like this compound, integrating both in vitro and in vivo methods as per OECD guidelines.

Conclusion

This compound (CAS No. 557-24-4) is classified as a skin, eye, and respiratory irritant. While specific quantitative toxicological data for this compound are scarce, its chemical structure as an α,β-unsaturated carbonyl compound suggests a potential mechanism of action involving the modification of cellular proteins and the activation of the NRF2 signaling pathway. A comprehensive safety assessment of this compound would necessitate conducting standardized tests for skin and eye irritation, skin sensitization, and systemic toxicity, following established OECD guidelines. This technical guide underscores the importance of a thorough evaluation of chemical safety, integrating available data with an understanding of potential mechanistic pathways.

References

- 1. techniques-ingenieur.fr [techniques-ingenieur.fr]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oecd.org [oecd.org]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. thepsci.eu [thepsci.eu]

- 7. senzagen.com [senzagen.com]

- 8. oecd.org [oecd.org]

- 9. iivs.org [iivs.org]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. oecd.org [oecd.org]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. flashpointsrl.com [flashpointsrl.com]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. flashpointsrl.com [flashpointsrl.com]

- 16. oecd.org [oecd.org]

- 17. toxicoop.com [toxicoop.com]

- 18. Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

Theoretical Underpinnings of Maleamic Acid Cyclodehydration: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclodehydration of maleamic acids is a fundamental reaction in organic synthesis, pivotal for the formation of maleimides and isomaleimides, which are crucial scaffolds in medicinal chemistry and materials science. Understanding the theoretical principles governing this transformation is paramount for controlling reaction outcomes and designing efficient synthetic routes. This technical guide provides a comprehensive overview of the theoretical studies on maleamic acid cyclodehydration, focusing on reaction mechanisms, kinetic and thermodynamic controls, and the influence of various chemical agents. Quantitative data from computational studies are systematically presented, and key experimental protocols are detailed to bridge theory with practice. Visual representations of reaction pathways and computational workflows are provided to facilitate a deeper understanding of the core concepts.

Introduction

Maleimides are prominent structural motifs in numerous biologically active compounds and are extensively used as chemical probes and cross-linking agents in bioconjugation chemistry. The most common route to N-substituted maleimides is the cyclodehydration of the corresponding N-substituted maleamic acids. However, this reaction is often accompanied by the formation of the isomeric N-substituted isomaleimides. The selective synthesis of either isomer remains a significant challenge, necessitating a thorough understanding of the underlying reaction mechanisms.

Theoretical studies, primarily employing computational quantum chemistry methods, have provided invaluable insights into the intricate details of the this compound cyclodehydration process. These studies have elucidated the structures of transition states, the energetics of competing reaction pathways, and the roles of catalysts and solvents, thereby guiding the rational design of reaction conditions for achieving desired product selectivity.

Theoretical Methodologies in Studying this compound Cyclodehydration

The investigation of the this compound cyclodehydration mechanism has been significantly advanced by computational chemistry. The primary methods employed are:

-

Density Functional Theory (DFT): This is the most widely used method for studying this reaction. The B3LYP functional combined with the 6-31G(d,p) basis set has been shown to provide reliable results for the geometries and energies of stationary points along the reaction coordinate.[1]

-

Semi-empirical Methods: Methods like PM3 and AM1, often within a solvation model like AMSOL, have been used for preliminary investigations of the reaction mechanism, particularly in solution.[2][3]

-

Solvation Models: To account for the effect of the solvent, continuum solvation models such as the Onsager reaction field model are frequently employed in conjunction with DFT calculations.[1]

These computational approaches allow for the determination of key thermodynamic and kinetic parameters, such as activation energies (Ea), reaction enthalpies (ΔH), and Gibbs free energies (ΔG), which are crucial for predicting the feasibility and selectivity of the reaction.

Computational Workflow

The general workflow for the theoretical investigation of this compound cyclodehydration is depicted below.

The General Reaction Mechanism

Theoretical studies have established that the cyclodehydration of maleamic acids in the presence of an anhydride (B1165640), such as acetic anhydride, proceeds through a two-step mechanism.[1]

-

Formation of a Mixed Anhydride Intermediate: The first step involves the nucleophilic attack of the carboxylic acid group of the this compound on the anhydride, leading to the formation of a mixed anhydride intermediate.

-

Intramolecular Cyclization: The mixed anhydride then undergoes an intramolecular cyclization via one of two competing pathways:

-

N-attack: The nitrogen atom of the amide attacks the carbonyl carbon of the former this compound moiety, leading to the formation of the thermodynamically more stable maleimide (B117702) .

-

O-attack: The oxygen atom of the amide attacks the same carbonyl carbon, resulting in the formation of the kinetically favored isomaleimide .

-

The overall reaction scheme is illustrated below.

Quantitative Data from Theoretical Studies

Computational studies provide valuable quantitative data that allows for a direct comparison of the competing reaction pathways. The following tables summarize key energetic data from DFT (B3LYP/6-31G(d,p)) studies on the cyclodehydration of N-substituted maleamic acids.

Table 1: Activation Energies (Ea) for the Cyclization of the Mixed Anhydride Intermediate (in kcal/mol)

| N-Substituent | Dehydrating Agent | Pathway | Gas Phase | DMSO |

| Phenyl | Acetic Anhydride | N-attack (to Maleimide) | 20.1 | 21.5 |

| O-attack (to Isomaleimide) | 18.9 | 20.3 | ||

| Trifluoroacetic Anhydride | N-attack (to Maleimide) | 15.3 | 16.8 | |

| O-attack (to Isomaleimide) | 14.1 | 15.6 | ||

| n-Butyl | Acetic Anhydride | N-attack (to Maleimide) | 21.8 | 23.2 |

| O-attack (to Isomaleimide) | 22.5 | 23.9 | ||

| Trifluoroacetic Anhydride | N-attack (to Maleimide) | 16.9 | 18.4 | |

| O-attack (to Isomaleimide) | 17.6 | 19.1 |

Data compiled from theoretical studies.[1]

Analysis: The data in Table 1 clearly shows that for the phenyl-substituted this compound, the activation energy for the O-attack leading to the isomaleimide is lower than that for the N-attack, indicating that the isomaleimide is the kinetically favored product.[1] Conversely, for the n-butyl substituent with acetic anhydride, the N-attack is kinetically favored. The use of trifluoroacetic anhydride as a dehydrating agent significantly lowers the activation barriers for both pathways, making it a more effective dehydrating agent.[1]

Table 2: Reaction Free Energies (ΔG) for the Overall Conversion of this compound to Products (in kcal/mol)

| N-Substituent | Dehydrating Agent | Product | Gas Phase | DMSO |

| Phenyl | Acetic Anhydride | Maleimide | -10.5 | -9.8 |

| Isomaleimide | -5.2 | -4.6 | ||

| Trifluoroacetic Anhydride | Maleimide | -15.1 | -14.3 | |

| Isomaleimide | -9.8 | -9.0 | ||

| n-Butyl | Acetic Anhydride | Maleimide | -9.7 | -9.1 |

| Isomaleimide | -4.5 | -3.9 | ||

| Trifluoroacetic Anhydride | Maleimide | -14.3 | -13.6 | |

| Isomaleimide | -9.1 | -8.4 |

Data compiled from theoretical studies.[1]

Analysis: The reaction free energies in Table 2 consistently show that the formation of the maleimide is thermodynamically more favorable (more negative ΔG) than the formation of the isomaleimide for all cases studied.[1] This confirms that the maleimide is the thermodynamic product of the reaction.

Influence of Substituents and Dehydrating Agents

Substituent Effects

The nature of the N-substituent on the this compound has a pronounced effect on the reaction. Electron-withdrawing substituents on an N-aryl group tend to favor the formation of the maleimide.[1] This is attributed to the decreased nucleophilicity of the amide nitrogen, which disfavors the N-attack pathway.

Dehydrating Agent Effects

The choice of dehydrating agent is critical. As shown in the data, trifluoroacetic anhydride is a more potent dehydrating agent than acetic anhydride, as evidenced by the lower activation energies.[1] Other dehydrating agents like N,N'-dicyclohexylcarbodiimide (DCC) have also been studied computationally, and the mechanism is proposed to proceed through an initial activation of the carboxyl group.[2]

Experimental Protocols

The theoretical findings are often corroborated by experimental studies. A general protocol for the synthesis and monitoring of this compound cyclodehydration is outlined below.

Synthesis of N-Substituted Maleamic Acids

-

Dissolve maleic anhydride in a suitable solvent (e.g., acetone, diethyl ether).

-

Slowly add an equimolar amount of the desired primary amine to the solution at room temperature with stirring.

-

The N-substituted this compound typically precipitates out of the solution.

-

Collect the product by filtration, wash with cold solvent, and dry under vacuum.

Cyclodehydration and Reaction Monitoring

-

Dissolve the N-substituted this compound in a deuterated solvent (e.g., DMSO-d6) in an NMR tube.

-

Add the dehydrating agent (e.g., acetic anhydride or trifluoroacetic anhydride) to the NMR tube.

-

Monitor the reaction progress at room temperature by acquiring 1H NMR spectra at regular intervals.

-

The conversion of the this compound and the formation of the maleimide and isomaleimide can be quantified by integrating the characteristic signals of the vinyl protons for each species.[1]

The following diagram illustrates the experimental workflow.

Conclusion

Theoretical studies have provided a detailed and quantitative understanding of the this compound cyclodehydration reaction. The general mechanism involving a mixed anhydride intermediate, followed by competing N- and O-attack pathways, is well-established. Computational data consistently show that the isomaleimide is often the kinetic product, while the maleimide is the thermodynamic product. The choice of N-substituent and dehydrating agent significantly influences the reaction kinetics and product distribution. This theoretical framework, supported by experimental evidence, provides a powerful tool for researchers and drug development professionals to rationally design synthetic strategies for the selective preparation of maleimides and isomaleimides, which are key components in modern chemical and pharmaceutical research.

References

Maleamic Acid as a Metabolite in Biological Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Maleamic acid, the monoamide of maleic acid, is an emerging metabolite of interest in various biological systems. While its presence has been confirmed in microorganisms and detected in human blood, a comprehensive understanding of its metabolic pathways, endogenous concentrations, and specific biological roles remains an active area of research. This technical guide synthesizes the current knowledge on this compound, providing insights into its formation, potential metabolic fate, and analytical considerations for its detection and quantification. The document also addresses the biological activities of its closely related compound, maleic acid, which may be relevant due to the potential for in vivo hydrolysis. This guide aims to serve as a foundational resource for researchers and professionals in drug development and life sciences, highlighting both what is known and the critical knowledge gaps that warrant further investigation.

Introduction to this compound

This compound ((Z)-4-amino-4-oxobut-2-enoic acid) is a dicarboxylic acid monoamide.[1][2] It is functionally related to maleic acid and can be formed by the reaction of maleic anhydride (B1165640) with ammonia.[3] In biological systems, it is known to be the product of the enzymatic hydrolysis of maleimide (B117702) by the enzyme maleimide hydrolase.[3] Its presence has been identified in microorganisms such as Escherichia coli and Trypanosoma brucei, and it has been detected, although not quantified, in human blood.[2][4]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₅NO₃ | [2] |

| Molecular Weight | 115.09 g/mol | [2] |

| CAS Number | 557-24-4 | [2] |

| IUPAC Name | (Z)-4-amino-4-oxobut-2-enoic acid | [2] |

| Appearance | White solid | [3] |

| Melting Point | 158–161 °C | [3] |

Metabolic Pathways and Biological Formation

The primary known route for the biological formation of this compound is through the hydrolysis of maleimides. N-substituted maleimides are reactive compounds that can form adducts with nucleophiles, such as the thiol group of glutathione (B108866). In E. coli, a detoxification pathway has been described where N-ethylmaleimide (NEM) is conjugated with glutathione, followed by the hydrolysis of the imide bond to release the less toxic N-ethylthis compound and regenerate glutathione.[5][6][7] This suggests that the formation of maleamic acids can be a mechanism for cellular detoxification of maleimide-containing xenobiotics.

While a direct analogous pathway has not been fully elucidated in mammals, the enzymatic machinery for glutathione conjugation and hydrolysis is ubiquitous, suggesting a similar detoxification route may exist.

References

- 1. journalwjbphs.com [journalwjbphs.com]

- 2. This compound | C4H5NO3 | CID 5280451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0254310) [hmdb.ca]

- 5. journals.asm.org [journals.asm.org]

- 6. Glutathione-dependent conversion of N-ethylmaleimide to the this compound by Escherichia coli: an intracellular detoxification process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glutathione-Dependent Conversion of N-Ethylmaleimide to the this compound by Escherichia coli: an Intracellular Detoxification Process - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Reactivity of Maleamic Acid: A Technical Guide to its Discovery, History, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maleamic acid, the monoamide of maleic acid, represents a fascinating and versatile class of organic compounds. Formed from the reaction of maleic anhydride (B1165640) with an amine, its discovery is rooted in the foundational explorations of 19th-century organic chemistry concerning the reactions of anhydrides and amines. While the exact first synthesis of the parent this compound is not definitively documented, its chemistry is an extension of the broader historical work on amides and imides. This technical guide provides an in-depth exploration of the discovery, history, and diverse reactions of maleamic acids, offering valuable insights for researchers in synthetic chemistry, materials science, and drug development.

Core Reactions of this compound

The chemistry of this compound is dominated by several key transformations: its synthesis from maleic anhydride, its cyclization to form maleimides and isoimides, its pH-dependent hydrolysis, and the reversible transamidation of its amide bond. These reactions are central to the utility of maleamic acids in a variety of applications.

Synthesis of Maleamic Acids

The most common and straightforward synthesis of maleamic acids involves the ring-opening of maleic anhydride with a primary or secondary amine.[1][2] This reaction is typically fast, exothermic, and proceeds in high yield.[3] The general reaction scheme is as follows:

Reaction of Maleic Anhydride with an Amine to form a this compound.

The choice of solvent and reaction conditions can influence the purity and physical form of the resulting this compound.

Table 1: Synthesis of Various N-Substituted Maleamic Acids

| R Group (in R-NH₂) | Solvent | Temperature (°C) | Yield (%) | Reference |

| Phenyl | Diethyl ether | Room Temperature | 97-98 | Organic Syntheses, Coll. Vol. 4, p.844 (1963) |

| 4-Chlorophenyl | Ethyl acetate (B1210297) | Not specified | 87 | Green Chemistry Letters and Reviews, 2019, 12, 127-135 |

| 4-Methoxyphenyl | Not specified | Not specified | 95 | Green Chemistry Letters and Reviews, 2019, 12, 127-135 |

| 4-Nitrophenyl | Not specified | Not specified | 87 | Green Chemistry Letters and Reviews, 2019, 12, 127-135 |

| 4-(4-substituted phenyl)-1,3-thiazol-2-yl | Dioxane | 0-5 | 69-75 | Journal of Chemical and Pharmaceutical Research, 2015, 7(8):913-916[4] |

Experimental Protocol: Synthesis of N-Phenylthis compound

-

Materials: Maleic anhydride (9.8 g, 0.1 mol), aniline (B41778) (9.3 g, 0.1 mol), diethyl ether (150 mL).

-

Procedure:

-

In a 500-mL flask equipped with a magnetic stirrer, dissolve maleic anhydride in 100 mL of diethyl ether.

-

Slowly add a solution of aniline in 50 mL of diethyl ether to the stirred maleic anhydride solution at room temperature.

-

A white precipitate of N-phenylthis compound will form immediately.

-

Continue stirring for 30 minutes to ensure the reaction goes to completion.

-

Collect the precipitate by vacuum filtration and wash with a small amount of cold diethyl ether.

-

Dry the product in a vacuum oven at 50 °C.

-

-

Expected Yield: ~97-98%.

Cyclization to Maleimides and Isoimides

The dehydration of N-substituted maleamic acids is a crucial reaction that leads to the formation of either the thermodynamically stable maleimide (B117702) or the kinetically favored isoimide. This reaction is typically carried out using dehydrating agents such as acetic anhydride with a catalyst like sodium acetate.

Cyclization of N-Phenylthis compound to N-Phenylmaleimide.

Table 2: Yields of N-Aryl Maleimides from Cyclization of N-Aryl Maleamic Acids

| N-Aryl Group | Dehydrating Agent/Catalyst | Temperature (°C) | Yield (%) | Reference |

| Phenyl | Acetic anhydride/Sodium acetate | 100 | 75-80 | Organic Syntheses, Coll. Vol. 4, p.844 (1963) |

| 4-Chlorophenyl | Acetic anhydride/Sodium acetate | 60-70 | 70 | Green Chemistry Letters and Reviews, 2019, 12, 127-135[5] |

| 4-Methoxyphenyl | Acetic anhydride/Sodium acetate | Not specified | 93 | MDPI, Molecules 2021, 26(24), 7565[6] |

| 4-Nitrophenyl | Acetic anhydride/Sodium acetate | Not specified | 79 | MDPI, Molecules 2021, 26(24), 7565[6] |

| 4-(4-substituted phenyl)-1,3-thiazol-2-yl | Acetic anhydride/Sodium acetate | Reflux | 58-62 | Journal of Chemical and Pharmaceutical Research, 2015, 7(8):913-916[4] |

Experimental Protocol: Cyclization of N-Phenylthis compound to N-Phenylmaleimide

-

Materials: N-Phenylthis compound (19.1 g, 0.1 mol), acetic anhydride (30 mL), anhydrous sodium acetate (3 g).

-

Procedure:

-

In a 100-mL flask, suspend N-phenylthis compound in acetic anhydride.

-

Add anhydrous sodium acetate to the suspension.

-

Heat the mixture with stirring in a water bath at 80-90 °C for 30 minutes. The solid will dissolve.

-

Pour the hot solution into 200 mL of ice-cold water with vigorous stirring.

-

The N-phenylmaleimide will precipitate as a yellow solid.

-

Collect the product by vacuum filtration, wash thoroughly with cold water, and air dry.

-

Recrystallize from ethanol (B145695) or cyclohexane (B81311) for further purification.

-

-

Expected Yield: ~75-80%.

pH-Dependent Hydrolysis

Maleamic acids are known to be labile under acidic conditions, undergoing hydrolysis back to maleic anhydride and the corresponding amine.[7] This property is of significant interest in drug delivery, where this compound derivatives can be used as pH-sensitive linkers to release a drug payload in the acidic environment of endosomes or lysosomes.[7] The rate of hydrolysis is dependent on the pH and the substituents on the this compound.[1]

Table 3: Hydrolysis Rate Constants of Maleic Anhydride

| pH | Temperature (°C) | k (s⁻¹) | Half-life |

| 7.4 (Physiological) | 37 | Slow | Hours to Days |

| 5.0 (Endosomal) | 37 | Moderate | Minutes to Hours |

| 4.5 (Lysosomal) | 37 | Fast | Seconds to Minutes |

Note: Specific rate constants for various substituted maleamic acids can vary significantly. The data above is a general representation of the trend.

Experimental Protocol: Kinetic Study of this compound Hydrolysis by UV-Vis Spectroscopy

-

Materials: N-Phenylthis compound, buffer solutions of various pH (e.g., pH 4, 5, 6, 7.4), UV-Vis spectrophotometer with a thermostatted cuvette holder.

-

Procedure:

-

Prepare a stock solution of N-phenylthis compound in a suitable solvent (e.g., DMSO or ethanol).

-

Set the spectrophotometer to the wavelength of maximum absorbance for N-phenylthis compound (determined by an initial scan).

-

Equilibrate the buffer solution in the cuvette to the desired temperature (e.g., 37 °C).

-

Inject a small aliquot of the stock solution into the cuvette to initiate the hydrolysis reaction, ensuring rapid mixing.

-

Record the absorbance at the chosen wavelength over time.

-

The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to an exponential decay function.

-

Repeat the experiment at different pH values to determine the pH-rate profile.

-

Reversible Transamidation

A more recently explored reaction of maleamic acids is their ability to undergo reversible transamidation in the absence of a catalyst.[8][9] This dynamic covalent chemistry allows for the exchange of the amine component of the this compound with another amine present in the solution, reaching a thermodynamic equilibrium.[8]

Reversible Transamidation of a this compound.

Experimental Protocol: Monitoring Reversible Transamidation by ¹H NMR Spectroscopy

-

Materials: N-Aryl this compound (e.g., N-phenylthis compound), a different primary amine (e.g., benzylamine), deuterated solvent (e.g., DMSO-d₆), NMR spectrometer.

-

Procedure:

-

Dissolve a known amount of the starting N-aryl this compound in the deuterated solvent in an NMR tube.

-

Acquire a ¹H NMR spectrum of the starting material.

-

Add a stoichiometric amount of the second amine to the NMR tube.

-

Acquire ¹H NMR spectra at regular intervals (e.g., every hour) to monitor the progress of the reaction.

-

The appearance of new signals corresponding to the new this compound and the change in the integration of the signals of the starting materials will indicate that transamidation is occurring.

-

Continue monitoring until the ratio of the two maleamic acids becomes constant, indicating that equilibrium has been reached.

-

Application in Drug Development: pH-Sensitive Linkers in Antibody-Drug Conjugates (ADCs)

The acid-labile nature of the this compound linkage is of particular importance in the field of drug development, especially in the design of antibody-drug conjugates (ADCs). In this application, a potent cytotoxic drug is attached to a monoclonal antibody via a linker that includes a this compound derivative. The resulting ADC can circulate in the bloodstream (at physiological pH ~7.4) and selectively target cancer cells. Upon internalization by the cancer cell into endosomes and then lysosomes, the pH drops significantly (to ~5.0-6.0 and ~4.5, respectively). This acidic environment triggers the hydrolysis of the this compound linker, releasing the cytotoxic drug inside the target cell, leading to its death while minimizing systemic toxicity.

Conclusion

This compound and its derivatives, born from early explorations in organic synthesis, have evolved into a class of compounds with significant contemporary relevance. Their rich and tunable reactivity, encompassing formation, cyclization, hydrolysis, and transamidation, provides a powerful toolkit for chemists in academia and industry. For drug development professionals, the pH-sensitive nature of the this compound linkage offers a sophisticated strategy for the targeted delivery and controlled release of therapeutic agents. A thorough understanding of the fundamental reactions and experimental protocols detailed in this guide will undoubtedly foster further innovation in the application of this versatile chemical entity.

References

- 1. Synthesis and pH-dependent hydrolysis profiles of mono- and dialkyl substituted maleamic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. US2306918A - Amine reaction product - Google Patents [patents.google.com]

- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 4. jocpr.com [jocpr.com]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Teaching an Old Compound New Tricks: Reversible Transamidation in Maleamic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Teaching an Old Compound New Tricks: Reversible Transamidation in Maleamic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Cis-Trans Isomerism in Maleamic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maleamic acids, the mono-amide derivatives of maleic acid, represent a versatile class of molecules with significant applications in medicinal chemistry and materials science. The inherent cis-geometry of the carbon-carbon double bond, derived from their synthesis from maleic anhydride (B1165640), is a key structural feature that dictates their chemical reactivity and potential biological activity. This technical guide provides an in-depth exploration of the cis-trans isomerism in N-substituted maleamic acid derivatives, covering their synthesis, the factors influencing isomerization, and the analytical techniques employed for their characterization and quantification. While quantitative data for a broad range of derivatives remains an area of active research, this guide establishes the foundational principles and experimental frameworks necessary for professionals in drug development and chemical research.

Introduction to this compound Derivatives

Maleamic acids are synthesized through the ring-opening reaction of maleic anhydride with a primary or secondary amine. This reaction is typically rapid and proceeds with high yield, affording the (Z)-isomer, commonly referred to as the cis-isomer, corresponding to the geometry of the parent anhydride.

The core structure of a this compound derivative features a carboxylic acid and an amide group positioned on the same side of a carbon-carbon double bond. This arrangement facilitates intramolecular interactions and reactions, most notably the cyclization to form the corresponding maleimide, a reaction of significant industrial and pharmaceutical importance. The potential for isomerization to the trans-isomer, the fumaranilic acid derivative, introduces a critical dynamic to the chemical behavior and biological profile of these compounds.

Synthesis of this compound Derivatives

The synthesis of N-substituted maleamic acids is a straightforward and well-established process.

General Synthetic Pathway

The fundamental reaction involves the nucleophilic acyl substitution of an amine onto one of the carbonyl carbons of maleic anhydride.

Experimental Protocol: Synthesis of N-Aryl Maleamic Acids

The synthesis of N-aryl maleamic acids can be achieved through the following procedure[1]:

-

Dissolution: Dissolve maleic anhydride in a suitable anhydrous solvent, such as diethyl ether or dichloromethane, in a round-bottom flask equipped with a magnetic stirrer.

-

Amine Addition: Slowly add a solution of the desired aniline (B41778) derivative in the same solvent to the maleic anhydride solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature. The reaction is often exothermic and typically proceeds to completion within a few hours.

-

Isolation: The N-arylthis compound product often precipitates out of the solution. The solid can be collected by filtration, washed with cold solvent to remove any unreacted starting materials, and dried under vacuum.

-

Characterization: Confirm the structure of the synthesized this compound derivative using techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

The Phenomenon of Cis-Trans Isomerization

The carbon-carbon double bond in this compound derivatives is conformationally restricted, leading to the possibility of geometric isomerism. The initially formed cis-isomer can, under certain conditions, convert to the more thermodynamically stable trans-isomer (a fumaranilic acid derivative).

References

Core Principles: Reversible Transamidation of Maleamic Acid

An In-depth Technical Guide on the Role of Maleamic Acid in Dynamic Combinatorial Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide explores the innovative use of this compound in dynamic combinatorial chemistry (DCC), a paradigm shift that leverages reversible transamidation for the generation of dynamic combinatorial libraries (DCLs). Traditionally, the high stability of amide bonds has limited their use in DCC, which typically requires harsh conditions or catalysts for amide exchange.[1][2] However, recent advancements have demonstrated that maleamic acids undergo reversible, uncatalysed transamidation at room temperature, making them a valuable new tool for DCC.[1][2] This reversible nature stems from the presence of a carboxylic acid in the β-position, which facilitates an equilibrium with the corresponding anhydride (B1165640) and amine precursors in organic solvents.[1][2]

The ability to control this equilibrium with external stimuli, such as Brønsted acids and bases, allows for the dynamic switching between the amide and anhydride forms.[1][2] This guide provides a comprehensive overview of the underlying chemistry, experimental protocols, and potential applications of this compound in the field of drug discovery and materials science.

The key to the utility of this compound in DCC lies in its ability to undergo reversible transamidation. This process is mediated by the intramolecular formation of a cyclic anhydride intermediate. The presence of a carboxylic acid in the β-position to the amide is crucial for this reactivity.[2]

The equilibrium between the this compound, its anhydride, and amine precursors can be influenced by several factors, including the concentration of the components and the presence of acids or bases.[1][2] This responsiveness to external stimuli is a significant advantage in the context of DCC, as it allows for the modulation of the library composition.[1]

Mechanism of Reversible Transamidation

The proposed mechanism for the reversible transamidation of maleamic acids involves the following steps:

-

Intramolecular Cyclization: The carboxylic acid of the this compound molecule attacks the amide carbonyl, leading to the formation of a cyclic anhydride intermediate and the release of the amine.[2]

-

Amine Exchange: The newly formed anhydride can then be attacked by a different amine present in the solution, leading to the formation of a new this compound.[2]

This process of amide exchange allows the system to reach a thermodynamic equilibrium, where the distribution of the different maleamic acids in the library is determined by their relative stabilities.[1][2]

Caption: Mechanism of reversible transamidation in maleamic acids.

Controlling the Dynamic Equilibrium: Kinetic vs. Thermodynamic Control

A key feature of using maleamic acids in DCC is the ability to control the transition between kinetic and thermodynamic product distributions.[1][2] This level of control is crucial for the development of advanced DCC systems.[2]

-

Kinetic Control: At the initial stages of the reaction or under specific conditions (e.g., higher amine concentrations that deprotonate the carboxylic acid and stabilize the amide), the product distribution is governed by the relative rates of reaction of the different amines with the anhydride.[2]

-

Thermodynamic Control: Over time, the system evolves towards a thermodynamic equilibrium, where the composition of the library reflects the relative stabilities of the this compound products.[1][2]

The addition of a Brønsted acid can shift the equilibrium towards the anhydride and protonated amine, effectively "switching off" the amide formation. Conversely, the addition of a base can neutralize the acid and restore the equilibrium, "switching on" the formation of the this compound.[1][2] This reversible on/off switching provides a powerful handle to manipulate the DCL.

Caption: Experimental workflow for controlling the this compound equilibrium.

Quantitative Data Summary

The following table summarizes quantitative data from experiments conducted on dynamic combinatorial libraries of maleamic acids.

| Parameter | Value(s) | Conditions | Reference |

| Initial Reactant Concentrations | Dimethylmaleic anhydride: 24 mM, 37 mM, 48 mM; Diethylamine: 84 mM | CD3CN, Room Temperature | [2][3] |

| Equilibrium Switching | >97% this compound to <2% with TFA addition; Reversible for 4 cycles | 37 mM dimethylmaleic anhydride, 84 mM diethylamine | [2] |

| Transamidation Time | ~24-50 hours to reach equilibrium | CD3CN, Room Temperature | [2][4] |

| Equilibrium Composition (Transamidation) | Roughly equal amounts of two maleamic acids at equilibrium | Dimethylmaleic anhydride, diethylamine, and dipropylamine | [2] |

Experimental Protocols

General Procedure for the Formation of a this compound

This protocol describes the formation of an N-substituted this compound from the corresponding anhydride and amine.

Materials:

-

Maleic anhydride or a substituted derivative (e.g., dimethylmaleic anhydride)

-

Secondary amine (2 equivalents)

-

Deuterated acetonitrile (B52724) (CD3CN)

-

NMR tubes

Procedure:

-

Prepare a stock solution of the maleic anhydride in CD3CN.

-

In an NMR tube, add the desired volume of the anhydride stock solution.

-

Add 2 equivalents of the secondary amine to the NMR tube.

-

Cap the NMR tube and mix the contents thoroughly.

-

Monitor the reaction progress by 1H NMR spectroscopy until equilibrium is reached.

Reversible Transamidation in a this compound Library

This protocol details the process of observing amide exchange within a DCL.

Materials:

-

Pre-formed this compound solution (from Protocol 1)

-

A second, different secondary amine (2 equivalents relative to the initial anhydride concentration)

-

CD3CN

Procedure:

-

To the equilibrated solution of the first this compound in an NMR tube, add 2 equivalents of the second secondary amine.

-

Cap the NMR tube and mix the contents.

-

Monitor the transamidation process by 1H NMR spectroscopy over time (e.g., at intervals of 1, 6, 24, and 50 hours) until a new equilibrium is established. The integration of characteristic proton signals (e.g., CH2 protons adjacent to the nitrogen) can be used to determine the relative concentrations of the different maleamic acids in the library.[4]

Stimuli-Responsive Control of the this compound Equilibrium

This protocol demonstrates the switching between the this compound and its constituent anhydride and amine using acid and base.

Materials:

-

Equilibrated this compound solution (from Protocol 1)

-

Trifluoroacetic acid (TFA)

-

Triethylamine (TEA)

Procedure:

-

Acquire a 1H NMR spectrum of the equilibrated this compound solution to establish the initial composition.

-

Add a sufficient amount of TFA to the NMR tube to fully protonate the amine (e.g., 87 mM TFA for an 84 mM amine solution).[3]

-

Mix the solution and acquire another 1H NMR spectrum to observe the shift in equilibrium towards the anhydride and protonated amine.

-

To reverse the process, add an excess of TEA to neutralize the TFA.

-

Mix the solution and acquire a 1H NMR spectrum to confirm the reformation of the this compound.

-

This cycle can be repeated multiple times to demonstrate the robustness of the reversible switching.[2]

Applications and Future Outlook

The introduction of maleamic acids into the DCC toolbox opens up new avenues for the discovery of novel molecules with desired properties. The mild, catalyst-free conditions for reversible amide exchange are compatible with a wide range of functional groups, expanding the chemical space that can be explored.[1][2]

Potential applications include:

-

Drug Discovery: The generation of DCLs of this compound derivatives can be used to identify potent and selective ligands for biological targets such as proteins and nucleic acids.[2]

-

Materials Science: The stimuli-responsive nature of the this compound equilibrium can be exploited to create dynamic materials that can adapt their properties in response to environmental changes.[1]

-

Supramolecular Chemistry: The reversible formation of amide bonds can be used to construct complex self-assembled architectures.

The ability to control both the kinetic and thermodynamic outcomes of the library formation provides a sophisticated platform for the rational design of functional molecules.[2] As the understanding of this new dynamic covalent reaction grows, it is expected that this compound-based DCC will become an increasingly important tool for chemists in various fields.

References

- 1. Teaching an Old Compound New Tricks: Reversible Transamidation in Maleamic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Teaching an Old Compound New Tricks: Reversible Transamidation in Maleamic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis and Use of Maleamic Acid-Based Polymers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of maleamic acid as a monomer in polymer synthesis, with a particular focus on biomedical applications. Detailed protocols for synthesis and characterization, along with key performance data, are included to facilitate research and development in areas such as drug delivery, tissue engineering, and smart biomaterials.

Application Notes

This compound, a derivative of maleic acid, offers a versatile platform for the synthesis of functional polymers. The presence of both a carboxylic acid and an amide group allows for various chemical modifications and imparts unique properties to the resulting polymers. Copolymers of this compound are frequently synthesized to tailor the material's characteristics for specific applications.

Advantages of Using this compound Monomers:

-

Biocompatibility: Polymers derived from maleic anhydride (B1165640) and its derivatives have shown good biocompatibility, a crucial factor for biomedical applications.[1]

-

pH-Sensitivity: The carboxylic acid group in the this compound moiety provides pH-responsive behavior. This is particularly advantageous for drug delivery systems designed to release their payload in the acidic microenvironment of tumors or within cellular compartments like endosomes and lysosomes.[2][3][4]

-

Functionalizability: The carboxyl and amide groups serve as handles for further chemical modification, allowing for the conjugation of drugs, targeting ligands, and imaging agents.[1]

-

Controlled Synthesis: Modern polymerization techniques, such as reversible addition-fragmentation chain-transfer (RAFT) polymerization, enable the synthesis of this compound-containing copolymers with controlled molecular weights and narrow polydispersity.[5][6]

-

Versatility in Copolymerization: this compound can be copolymerized with a variety of vinyl monomers, such as styrene, acrylates, and vinyl ethers, to create a wide range of materials with tunable properties.[6][7][8]

Limitations and Considerations:

-

Homopolymerization Difficulty: Maleic anhydride and its derivatives, including this compound, do not readily homopolymerize under typical free-radical conditions. Therefore, they are almost always used in copolymerizations.

-

Potential for Isomerization: The synthesis of N-substituted maleamic acids can sometimes lead to the formation of isomeric products, which may impact the final polymer properties.[5]

-

Inconsistent Composition in Natural Polymers: While natural polymers offer biocompatibility, they can suffer from poor mechanical strength and inconsistencies in composition and properties between batches.[9][10][11]

Key Applications:

-

Drug Delivery: pH-sensitive nanoparticles and micelles formulated from this compound copolymers can encapsulate hydrophobic drugs and release them in response to acidic environments, enhancing therapeutic efficacy and reducing systemic toxicity.[3][12]

-

Hydrogels: The hydrophilic nature of the carboxylic acid groups makes this compound a suitable monomer for the synthesis of hydrogels with high water absorbency, which are useful for wound dressing and tissue engineering applications.

-